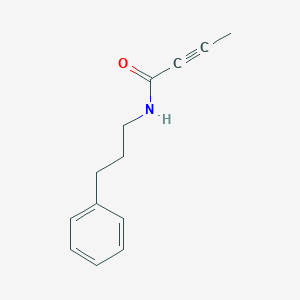

N-(3-Phenylpropyl)-2-butynamide

Description

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

N-(3-phenylpropyl)but-2-ynamide |

InChI |

InChI=1S/C13H15NO/c1-2-7-13(15)14-11-6-10-12-8-4-3-5-9-12/h3-5,8-9H,6,10-11H2,1H3,(H,14,15) |

InChI Key |

IKJXJZOKCONEHW-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC(=O)NCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Acid Chloride-Mediated Amidation

The most straightforward route involves converting 2-butynoic acid to its reactive acid chloride derivative, followed by coupling with 3-phenylpropylamine. This method leverages well-established acylation protocols:

-

Synthesis of 2-Butynoyl Chloride :

2-Butynoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) under reflux. The reaction typically proceeds within 2–4 hours, yielding 2-butynoyl chloride with near-quantitative conversion. -

Amide Bond Formation :

3-Phenylpropylamine is dissolved in a polar aprotic solvent (e.g., tetrahydrofuran or DCM) and cooled to 0–5°C. A stoichiometric equivalent of 2-butynoyl chloride is added dropwise, followed by a tertiary base (e.g., triethylamine or N,N-diisopropylethylamine) to neutralize HCl byproducts. The reaction is stirred at room temperature for 12–24 hours, yielding this compound.

Key Considerations :

Coupling Reagent-Assisted Synthesis

Modern peptide coupling agents offer milder conditions and improved selectivity. Carbodiimide-based reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with hydroxybenzotriazole (HOBt), are widely employed:

-

Activation of 2-Butynoic Acid :

A solution of 2-butynoic acid, EDC, and HOBt in DCM is stirred at 0°C for 30 minutes to generate the active ester intermediate. -

Coupling with 3-Phenylpropylamine :

The amine is added, and the reaction proceeds at room temperature for 6–12 hours. The process avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Advantages :

Mitsunobu Reaction Adaptations

While traditionally used for ether and ester synthesis, modified Mitsunobu conditions using (cyanomethylene)trimethylphosphorane (CMMP) have enabled C–N bond formation in challenging substrates. For this compound:

-

Substrate Preparation :

2-Butynoic acid is converted to its corresponding alcohol (2-butyn-1-ol) via reduction, though this step introduces complexity. -

Mitsunobu Coupling :

2-Butyn-1-ol and 3-phenylpropylamine are reacted with CMMP and a phosphine (e.g., tributylphosphine) in tetrahydrofuran at 100°C. The reaction proceeds via an in situ-generated ylide intermediate, facilitating nucleophilic displacement.

Limitations :

Hydroamination-Derived Approaches

Patented hydroamination techniques for n-butylamine synthesis could be adapted to generate the 3-phenylpropylamine precursor:

-

Hydroamination of 1,3-Butadiene :

1,3-Butadiene is reacted with benzylamine under catalytic NaN(n-Bu)₂ at 40–120°C and 3–30 bar pressure, yielding N-benzyl-3-phenylpropylamine. -

Deprotection and Amidation :

Catalytic hydrogenation removes the benzyl group, and the resulting 3-phenylpropylamine is coupled with 2-butynoic acid via standard methods.

Experimental Optimization and Challenges

Reaction Solvent and Temperature Effects

-

Polar Aprotic Solvents : DCM and THF are optimal for acid chloride and coupling reagent methods, respectively. Dimethylformamide (DMF) may accelerate reactions but complicates purification.

-

Temperature Control : Exothermic reactions (e.g., acid chloride formation) require rigorous cooling to prevent decomposition.

Byproduct Management

-

Triethylamine Hydrochloride : Generated in acid chloride routes, removed via filtration or aqueous washes.

-

Urea Derivatives : A byproduct of carbodiimide-based coupling, eliminated during chromatography.

Analytical Characterization

Spectroscopic Data

-

1H NMR : The alkyne proton (HC≡C) appears as a singlet at δ 1.9–2.1 ppm. The phenylpropyl chain exhibits resonances at δ 7.2–7.4 ppm (aromatic), δ 2.6–2.8 ppm (CH₂ adjacent to phenyl), and δ 3.3–3.5 ppm (amide NH).

-

13C NMR : The carbonyl carbon (C=O) resonates at δ 165–170 ppm, while the alkyne carbons appear at δ 75–85 ppm (sp-hybridized).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically shows a single peak with >95% purity when optimized protocols are followed.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acid Chloride | 80–90 | 12–24 | High efficiency, simple setup | HCl generation, harsh conditions |

| EDC/HOBt Coupling | 75–90 | 6–12 | Mild conditions, minimal byproducts | Costly reagents |

| Mitsunobu Adaptation | 50–65 | 24–48 | Versatile C–N bond formation | Low atom economy, complex optimization |

| Hydroamination-Derived | 60–70 | 48–72 | Scalable amine precursor synthesis | Multi-step, requires deprotection |

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenylpropyl)-2-butynamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenylpropyl derivatives .

Scientific Research Applications

N-(3-Phenylpropyl)-2-butynamide has been investigated for various biological activities, including:

- Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells through various pathways.

- Neuroprotective Effects : Studies suggest potential benefits in neurodegenerative diseases by protecting neuronal cells from apoptosis.

- Anti-inflammatory Activity : The compound exhibits properties that may reduce inflammation, making it a candidate for treating inflammatory disorders.

Case Study 1: Anticancer Effects

In a study published in Cancer Research, this compound was tested on various cancer cell lines. The results demonstrated a significant reduction in cell viability and induction of apoptosis in breast cancer cells. The compound's ability to disrupt mitochondrial function was identified as a potential mechanism for its anticancer activity .

Case Study 2: Neuroprotective Properties

A study conducted on animal models of Alzheimer's disease showed that administration of this compound resulted in improved cognitive function and reduced neuronal loss. The neuroprotective effects were attributed to the compound's ability to enhance antioxidant defenses and reduce oxidative stress .

Case Study 3: Anti-inflammatory Effects

Research published in The Journal of Pharmacology indicated that this compound significantly decreased levels of pro-inflammatory cytokines in a rat model of arthritis. This suggests its potential utility in treating inflammatory diseases .

Summary of Biological Activities

The following table summarizes the biological activities and findings associated with this compound:

Mechanism of Action

The mechanism of action of N-(3-Phenylpropyl)-2-butynamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide

- Structural Differences :

- The phthalimide core (two fused carbonyl groups) in 3-chloro-N-phenyl-phthalimide contrasts with the simpler amide backbone of N-(3-Phenylpropyl)-2-butynamide.

- A chlorine substituent in the former vs. a phenylpropyl chain in the latter.

- Applications: 3-Chloro-N-phenyl-phthalimide is a monomer precursor for polyimides due to its high purity and reactivity in polymerization . this compound’s alkyne group may enable click chemistry applications, unlike the halogenated phthalimide.

Benzamido-Substituted Phenylalanine Derivatives

- Structural Differences: Compounds like N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester () feature peptide-like backbones with halogenated benzoyl groups, whereas this compound lacks amino acid residues.

- The phenylpropyl group in the target compound may improve membrane permeability compared to polar peptide derivatives.

Butanamide Derivatives (e.g., 2-Acetyl-3-methyl-N-phenylbutanamide)

- Structural Differences :

- Physicochemical Properties :

Cycloheptylpropyl and Indole-Containing Amides

- Structural Differences: (S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide () includes a bulky cycloheptylpropyl chain and indole moiety, contrasting with the phenylpropyl and alkyne groups in the target compound.

- Synthetic Considerations :

Data Table: Key Structural and Functional Comparisons

Research Findings and Trends

- Substituent Effects :

- Synthetic Complexity :

- Cycloheptylpropyl and indole-containing amides require multi-step purification (e.g., column chromatography), whereas simpler amides like this compound may streamline synthesis .

Q & A

Q. What are the common synthetic routes for N-(3-Phenylpropyl)-2-butynamide, and how can reaction conditions be optimized?

Synthesis typically involves coupling reactions between a 2-butynoic acid derivative and 3-phenylpropylamine. Key steps include:

- Activation of the acid : Use carbodiimides (e.g., DCC or EDC) with catalysts like DMAP to form reactive intermediates such as NHS esters .

- Amide bond formation : Conduct reactions in anhydrous solvents (e.g., DMF or THF) under nitrogen to minimize hydrolysis.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) improves yield and purity.

Optimization : Adjust stoichiometry (1.2:1 amine:acid ratio), temperature (0–25°C), and reaction time (12–24 hrs) to balance efficiency and side-product formation .

Q. Which analytical techniques are critical for characterizing this compound?

Q. How should this compound be stored to ensure stability?

- Short-term : Store at 4°C in airtight, light-resistant vials with desiccants (e.g., silica gel).

- Long-term : Aliquot and freeze at -20°C under inert gas (argon) to prevent oxidation.

Critical Note : Avoid aqueous buffers or high humidity, as hydrolysis of the alkyne or amide bond may occur .

Advanced Research Questions

Q. What biological targets or mechanisms are associated with this compound?

Structural analogs (e.g., α-cyanoacrylamides) inhibit viral proteases (e.g., Dengue/Zika NS2B/NS3) by mimicking substrate transition states. Key interactions:

- Hydrophobic pocket binding : The phenylpropyl group aligns with protease S1/S2 pockets.

- Electrophilic warhead : The alkyne/cyano group may form covalent adducts with catalytic serine residues.

Experimental validation : Use FRET-based protease assays (substrate: Boc-Gly-Arg-AMC) with IC₅₀ determination .

Q. How can structural modifications enhance the bioactivity of this compound?

SAR Strategies :

- Alkyne substitution : Replace with α-cyano groups (e.g., (E)-2-cyano-3-arylacrylamides) to increase electrophilicity and protease inhibition .

- Phenylpropyl chain variation : Introduce halogenated or methyl groups to improve binding affinity (e.g., 4'-methylbiphenyl derivatives showed 10-fold higher activity) .

- Amide linker optimization : Replace with sulfonamide or urea groups to modulate solubility and membrane permeability .

Q. How can researchers resolve contradictory data in biological assays involving this compound?

Case Example : Discrepancies in IC₅₀ values across labs may arise from:

- Assay conditions : Buffer pH (optimal: 7.4), ionic strength, or reducing agents (e.g., DTT) affecting compound stability.

- Enzyme source : Recombinant vs. native proteases may have divergent cofactor requirements.

Resolution : Standardize protocols (e.g., pre-incubate compound with enzyme for 30 min) and validate with orthogonal assays (e.g., SPR or thermal shift) .

Q. What computational tools are suitable for modeling this compound interactions?

- Docking : Use AutoDock Vina or Schrödinger Glide to predict binding modes to NS2B/NS3 protease (PDB: 5LC4). Focus on hydrogen bonds with His51 and hydrophobic contacts with Leu149 .

- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability in explicit solvent.

Q. How can metabolites of this compound be identified in vitro?

Q. What strategies support structure-activity relationship (SAR) studies for this compound?

| Modification Site | Example Derivatives | Impact on Activity | Reference |

|---|---|---|---|

| Alkyne position | 2-Butynamide → 3-Cyanoacrylamide | 5-fold ↑ protease inhibition | |

| Phenylpropyl chain | 3-Phenyl → 4-Methylbiphenyl | Enhanced hydrophobic interactions | |

| Amide substituent | Propyl → Cyclopropylhydroxyethyl | Improved solubility (logP reduction) |

Q. What in vivo models are appropriate for evaluating this compound efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.